In Vivo Urinary Bladder Potency: Prifinium Compared to Atropine, Oxybutynin, and Terodiline in Rat Cystometry
In a rat cystometry model, prifinium demonstrated significantly higher potency in inhibiting urinary bladder contractions than oxybutynin and terodiline, while matching the potency of atropine. The study directly compared the 40% inhibitory doses (ID40) of the four compounds [1].
| Evidence Dimension | 40% Inhibitory Dose (ID40) |
|---|---|
| Target Compound Data | Potency ratio: 1.0 |
| Comparator Or Baseline | Atropine (Potency ratio: 1.0), Oxybutynin (Potency ratio: 0.1), Terodiline (Potency ratio: 0.01) |
| Quantified Difference | Prifinium was as potent as atropine, 10 times more potent than oxybutynin, and 100 times more potent than terodiline. |
| Conditions | Rat urinary bladder contractions assessed by cystometry following intravenous drug administration. |
Why This Matters
This data establishes prifinium's high in vivo anticholinergic potency, positioning it as a more efficacious tool than oxybutynin or terodiline for bladder function studies requiring potent muscarinic antagonism.
- [1] Terai, T., Kusunoki, T., Kita, Y., Yoshida, K., & Ando, T. (1991). Effects of the anticholinergic drug prifinium bromide on urinary bladder contractions in rat in vivo and in guinea-pig in vitro. *Arzneimittelforschung*, 41(4), 417-420. PMID: 1677577. View Source
